

Spectroscopic Profile of 2-(Trifluoromethyl)nicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: *2-(Trifluoromethyl)nicotinonitrile*

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For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the spectroscopic data for the compound **2-(Trifluoromethyl)nicotinonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols used for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-(Trifluoromethyl)nicotinonitrile**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.93	dd	4.8, 1.6	H-6
8.24	dd	7.9, 1.6	H-4
7.78	dd	7.9, 4.8	H-5

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
154.2	C-6
141.7	C-4
131.1 (q, $J=35.5$ Hz)	C-2
127.5	C-5
119.8 (q, $J=274.5$ Hz)	CF_3
114.3	CN
111.0 (q, $J=4.5$ Hz)	C-3

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
2237	$\text{C}\equiv\text{N}$ stretch
1591, 1572, 1468, 1429	Aromatic C=C and C=N stretching
1321, 1182, 1140	C-F stretching

Table 4: Mass Spectrometry Data

m/z	Assignment
173.0321	$[\text{M}+\text{H}]^+$

Experimental Protocols

The data presented in this guide were obtained from the supporting information of the publication "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors" in *Organic Letters*.^[1] The following are the general experimental methodologies employed for the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak. Coupling constants (J) are reported in Hertz (Hz). The samples were dissolved in deuterated chloroform (CDCl_3) for analysis.

Infrared (IR) Spectroscopy

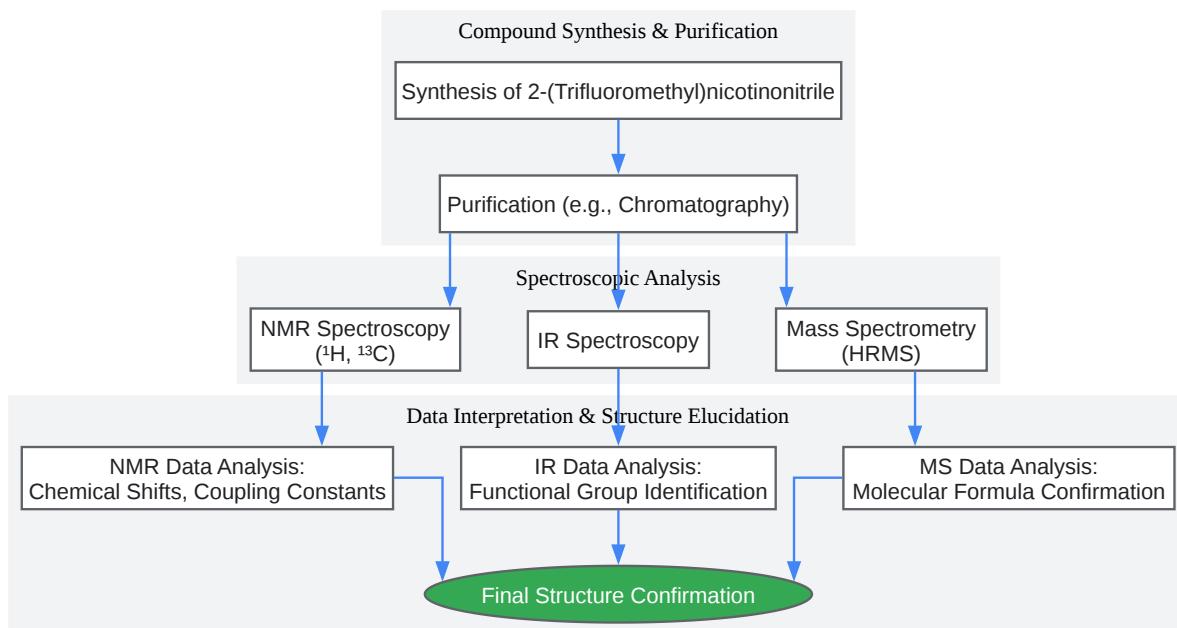
Infrared spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The data is presented in wavenumbers (cm^{-1}). The analysis was performed on a thin film of the compound.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an Agilent 6210 Time-of-Flight (TOF) LC/MS system. The ionization method employed was electrospray ionization (ESI) in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The logical flow of acquiring and interpreting spectroscopic data for a novel compound like **2-(Trifluoromethyl)nicotinonitrile** can be visualized as a structured workflow. This process ensures a comprehensive characterization of the molecule's structure.



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A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. pubs.acs.org [pubs.acs.org]

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